
Glycylglycylglycylglycylglycylglycylglycylglycylglycylglycylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycylglycylglycylglycylglycylglycylglycylglycylglycylglycylglycine is a synthetic peptide composed of eleven glycine residues This compound is a polypeptide, which is a type of polymer made up of amino acids linked by peptide bonds Glycine, the simplest amino acid, has a single hydrogen atom as its side chain, making it unique among amino acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycylglycylglycylglycylglycylglycylglycylglycylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of glycine residues to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first glycine residue: The initial glycine is attached to a resin through its carboxyl group.
Deprotection: The amino group of the attached glycine is deprotected to allow for the addition of the next glycine residue.
Coupling: The next glycine residue is coupled to the deprotected amino group using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated until the desired length of the peptide is achieved.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). Automation and optimization of reaction conditions are crucial for efficient production. The use of high-throughput synthesizers and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Glycylglycylglycylglycylglycylglycylglycylglycylglycylglycylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the peptide bonds, leading to the formation of diketopiperazines.
Reduction: Reduction of peptide bonds is less common but can be achieved using strong reducing agents.
Substitution: The hydrogen atoms in the glycine residues can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or other strong reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of diketopiperazines.
Reduction: Reduced peptides with altered properties.
Substitution: Peptides with modified side chains.
Aplicaciones Científicas De Investigación
Glycylglycylglycylglycylglycylglycylglycylglycylglycylglycylglycine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and peptide bond formation.
Biology: Serves as a substrate for studying enzyme activity, particularly proteases.
Medicine: Investigated for its potential use in drug delivery systems and as a scaffold for developing peptide-based therapeutics.
Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.
Mecanismo De Acción
The mechanism of action of Glycylglycylglycylglycylglycylglycylglycylglycylglycylglycylglycine depends on its interaction with biological molecules. As a peptide, it can interact with enzymes, receptors, and other proteins through hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions can influence enzyme activity, signal transduction pathways, and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Glycylglycine: A dipeptide composed of two glycine residues.
Glycylglycylglycine: A tripeptide composed of three glycine residues.
Glycylglycylglycylglycine: A tetrapeptide composed of four glycine residues.
Uniqueness
Glycylglycylglycylglycylglycylglycylglycylglycylglycylglycylglycine is unique due to its length and repetitive glycine sequence. This structure imparts distinct properties, such as increased flexibility and potential for forming secondary structures like helices and sheets. These properties make it valuable for studying peptide behavior and developing novel biomaterials.
Propiedades
Número CAS |
412913-83-8 |
|---|---|
Fórmula molecular |
C22H35N11O12 |
Peso molecular |
645.6 g/mol |
Nombre IUPAC |
2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C22H35N11O12/c23-1-12(34)24-2-13(35)25-3-14(36)26-4-15(37)27-5-16(38)28-6-17(39)29-7-18(40)30-8-19(41)31-9-20(42)32-10-21(43)33-11-22(44)45/h1-11,23H2,(H,24,34)(H,25,35)(H,26,36)(H,27,37)(H,28,38)(H,29,39)(H,30,40)(H,31,41)(H,32,42)(H,33,43)(H,44,45) |
Clave InChI |
MGWADEHIBQSRJF-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[(Thiophen-2-yl)methylene]bis(2-methylbenzene-1,3-diol)](/img/structure/B14254975.png)

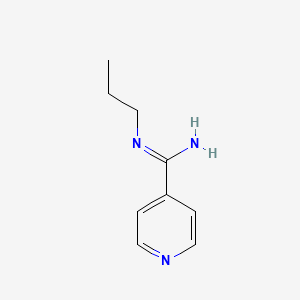
![1-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}propan-2-ol](/img/structure/B14254994.png)
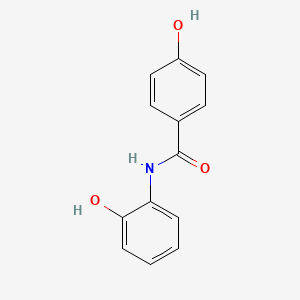
![(2E)-N-[(2-cyanophenyl)carbamothioyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B14255007.png)
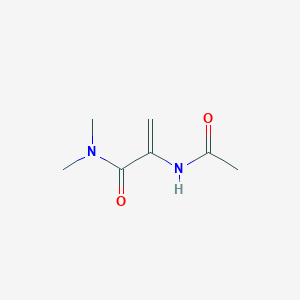
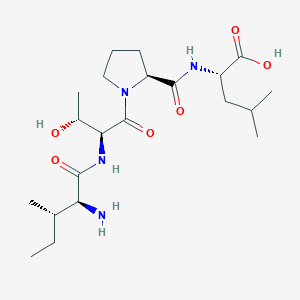
![[4-(Benzyloxy)phenyl]phosphonic dichloride](/img/structure/B14255020.png)
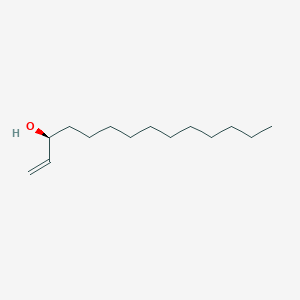
![3-Methyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B14255036.png)
![Benzene, [[2,2-dimethyl-1-(phenylseleno)propyl]sulfinyl]-](/img/structure/B14255044.png)


